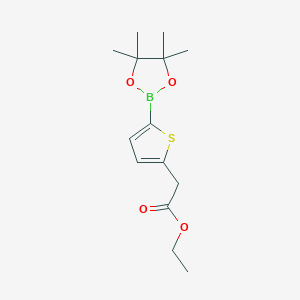

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is an organoboron compound featuring a thiophene ring substituted with a boronate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate typically involves the following steps:

Borylation of Thiophene: The thiophene ring is first functionalized with a boronate ester group. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst.

Esterification: The resulting boronated thiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate. This step introduces the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.

Suzuki Coupling: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate in an organic solvent like toluene or ethanol.

Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Boronic acid derivatives.

Suzuki Coupling: Biaryl or vinyl-thiophene derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is utilized as a versatile intermediate in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely used to synthesize biaryl compounds that are important in pharmaceuticals and agrochemicals.

Case Study: Suzuki Coupling Reactions

A study demonstrated the efficacy of this compound in facilitating Suzuki coupling reactions under mild conditions. The presence of the dioxaborolane group enhances the reactivity of aryl halides with boronic acids, yielding high-purity products with excellent yields. Such reactions are essential for the synthesis of complex organic molecules used in drug discovery.

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new therapeutic agents. The thiophene ring is known for its biological activity and can be modified to enhance pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of thiophene exhibit significant anticancer activity. This compound was tested for cytotoxic effects against various cancer cell lines. Preliminary results showed promising activity, suggesting that further modifications could lead to potent anticancer agents.

Materials Science

In materials science, this compound can be employed in the development of functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of boron into organic frameworks often leads to enhanced electronic properties.

Case Study: OLED Applications

A recent study explored the use of this compound in the fabrication of OLEDs. The results indicated improved charge transport and light emission efficiency compared to traditional materials. This advancement highlights its potential for commercial applications in display technologies.

Mecanismo De Acción

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and applications, such as in the formation of bioconjugates or in catalysis. The thiophene ring provides a stable aromatic system that can participate in π-π interactions and other non-covalent interactions, enhancing the compound’s utility in materials science and organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki coupling reactions.

Thiophene-2-boronic Acid: A simpler boronic acid derivative of thiophene.

Ethyl 2-(5-bromothiophen-2-yl)acetate: A brominated analogue used in similar synthetic applications.

Uniqueness

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is unique due to the presence of both the boronate ester and the ethyl acetate groups, which provide dual functionality. This allows for a wider range of chemical transformations and applications compared to simpler boronic acid derivatives or thiophene compounds.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Actividad Biológica

Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring and a dioxaborolane moiety. Its molecular formula is C15H21BO4, with a molecular weight of approximately 276.14 g/mol. The compound exists as a solid at room temperature and should be stored in a cool and dark place to maintain stability.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, the dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophiles, which can influence enzyme activity and signal transduction pathways. This property suggests potential applications in targeting kinases and other enzymes involved in disease processes.

Inhibitory Activity

Research has indicated that compounds similar to this compound exhibit inhibitory activity against several kinases:

These results suggest that this compound may possess similar inhibitory properties.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that certain derivatives of dioxaborolane compounds can exhibit selective cytotoxic effects. For instance:

These findings indicate that while some derivatives may reduce cell viability at higher concentrations, the compound appears to maintain cell viability at lower doses.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- GSK-3β Inhibition : A study demonstrated that derivatives with similar structural motifs effectively inhibited GSK-3β with IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications. This suggests potential for use in neurodegenerative diseases where GSK-3β is implicated .

- Anti-inflammatory Effects : Research has shown that certain dioxaborolane compounds exhibit anti-inflammatory properties by reducing nitric oxide (NO) and interleukin (IL)-6 levels in microglial cells. This indicates a possible therapeutic application in neuroinflammatory conditions .

- Selectivity and Safety : A comparative analysis revealed that while some compounds showed significant cytotoxicity at higher concentrations (≥50 µM), others maintained low toxicity profiles while effectively inhibiting target kinases .

Propiedades

IUPAC Name |

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-6-17-12(16)9-10-7-8-11(20-10)15-18-13(2,3)14(4,5)19-15/h7-8H,6,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDKZHPJLDBLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.